(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one
Description
This compound (CAS: 1190437-08-1) is a tricyclic heterocycle featuring a decahydrobenzo[d]pyrrolo[1,2-a]imidazol-1-one core with a stereospecific trifluoromethyl (-CF₃) group at the 3a position. Its molecular formula is C₁₁H₁₅F₃N₂O, with a molecular weight of 248.24 g/mol . The fully saturated decahydro scaffold confers rigidity, while the electron-withdrawing CF₃ group enhances metabolic stability and influences electronic interactions, making it a candidate for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C11H15F3N2O |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
(3aR,4aR,8aR)-3a-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C11H15F3N2O/c12-11(13,14)10-6-5-9(17)16(10)8-4-2-1-3-7(8)15-10/h7-8,15H,1-6H2/t7-,8-,10-/m1/s1 |
InChI Key |
CTJCKCGHCLWJMP-NQMVMOMDSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)N[C@]3(N2C(=O)CC3)C(F)(F)F |
Canonical SMILES |
C1CCC2C(C1)NC3(N2C(=O)CC3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one typically involves the use of advanced organic synthesis techniques. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethyl vs. Phenyl vs. Methyl
Key analogs differ in substituents at the 3a position, significantly altering physicochemical and biological properties:
Analysis :
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability due to strong electron-withdrawing effects. May improve binding to hydrophobic pockets in biological targets .
- The tetrahydro scaffold (partial saturation) increases conformational flexibility compared to decahydro systems, possibly enhancing interaction with plant-growth receptors .
Hydrogenation State: Decahydro vs. Tetrahydro vs. Dihydro
Saturation levels critically impact molecular rigidity and bioactivity:
- Tetrahydro Systems (e.g., 3a-phenyl analog ): Partial unsaturation introduces planar regions, facilitating interactions with aromatic residues in enzymes or receptors.
- Dihydro Systems (e.g., 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles ): Higher reactivity due to conjugated double bonds; used as intermediates for quaternary salts with antibacterial/antifungal activity .
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